

# In-Depth Technical Guide: Fmoc-N-methyl-O-methyl-D-tyrosine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** *Fmoc-N-methyl-O-methyl-D-tyrosine*

**CAS No.:** 193086-28-1

**Cat. No.:** B1442876

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## Executive Summary

**Fmoc-N-methyl-O-methyl-D-tyrosine** (Fmoc-N-Me-D-Tyr(Me)-OH) is a highly specialized amino acid derivative used in the synthesis of proteolysis-resistant peptides and peptidomimetics.[1] By incorporating both N-methylation and O-methylation alongside the D-configuration, this residue introduces significant steric constraints and alters the hydrogen-bonding potential of the peptide backbone. While these modifications dramatically improve metabolic stability and membrane permeability, they present unique challenges in solubility handling and solid-phase peptide synthesis (SPPS) coupling efficiency.

This guide provides a comprehensive technical analysis of the physicochemical properties, solubility landscape, and experimental protocols required to successfully utilize this compound in drug discovery workflows.

## Part 1: Physicochemical Profile & Identity

Before establishing solubility protocols, it is critical to verify the compound's identity, as confusion with the L-isomer or single-methylated derivatives (e.g., Fmoc-Tyr(Me)-OH) is

common.

Property	Specification
Chemical Name	N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-N- $\alpha$ -methyl-O-methyl-D-tyrosine
Common Abbreviation	Fmoc-N-Me-D-Tyr(Me)-OH
CAS Number	193086-28-1
Molecular Formula	C <sub>26</sub> H <sub>25</sub> NO <sub>5</sub>
Molecular Weight	431.49 g/mol
Chirality	D-Enantiomer
Appearance	White to off-white lyophilized powder
Storage	-20°C (Long term), Desiccated

#### Structural Implications for Solubility:

- **N-Methylation:** Removes the amide proton, preventing the formation of intermolecular hydrogen bonds (beta-sheet aggregation) typical of standard Fmoc-amino acids. This generally increases solubility in organic solvents like DCM and DMF compared to non-methylated analogs.
- **O-Methylation:** Caps the phenolic hydroxyl group, increasing lipophilicity and preventing side-chain oxidation or accidental esterification during activation.
- **Fmoc Group:** Provides global lipophilicity, ensuring compatibility with organic solvents used in SPPS.

## Part 2: Solubility Landscape

Unlike standard amino acids, Fmoc-N-Me-D-Tyr(Me)-OH exhibits a "solubility inversion" where it is highly soluble in organic SPPS solvents but prone to oiling out in aqueous/organic mixtures.

## Quantitative Solubility Data (25°C)

Solvent	Solubility Limit (Approx.)	Suitability for SPPS	Notes
DMF (Dimethylformamide)	> 0.5 M (> 215 mg/mL)	Excellent	Preferred solvent for coupling reactions.
NMP (N-Methyl-2-pyrrolidone)	> 0.5 M	Excellent	Recommended for difficult sequences or microwave synthesis.
DCM (Dichloromethane)	~ 0.3 - 0.4 M	Good	Good for resin swelling; often used in binary mix with DMF.
DMSO	> 0.8 M	High	Use only if necessary; difficult to remove and may cause oxidation.
Water/Buffers	Insoluble	Poor	Hydrophobic precipitate forms immediately.

## The "Oiling Out" Phenomenon

Due to the high lipophilicity of the double-methylated structure, this compound may form a viscous oil rather than a clear solution if the solvent contains trace water or if the concentration is too high (>0.8 M).

- Correction: If oiling occurs, add DCM (10-20% v/v) to the DMF solution to restore homogeneity.

## Part 3: Experimental Protocols

### Protocol A: Solubility Determination & Optimization Workflow

A self-validating logic for preparing stock solutions.

**Materials:**

- Fmoc-N-Me-D-Tyr(Me)-OH (Dry, room temp)
- Anhydrous DMF (Amine-free)
- Vortex mixer and Sonicator

**Step-by-Step Procedure:**

- **Equilibration:** Allow the vial to reach room temperature before opening to prevent water condensation (hygroscopic nature).
- **Initial Solvent Addition:** Add anhydrous DMF to achieve a target concentration of 0.2 M (approx. 86 mg/mL).
- **Dissolution:** Vortex for 30 seconds.
  - **Observation Point:** Solution should be clear and colorless.
- **Stress Test (Validation):** If particles remain, sonicate at 25°C for 2 minutes.
  - **Failure Mode:** If solution remains cloudy, check solvent water content or filter (0.45 µm PTFE).
- **Concentration Scale-up:** Only if 0.2 M is clear, add more compound to reach 0.5 M for stock solutions.

## Protocol B: SPPS Coupling of Fmoc-N-Me-D-Tyr(Me)-OH

Coupling to N-methylated residues is sterically hindered. Standard HBTU/DIEA protocols often fail.

**Recommended Reagents:**

- **Activator:** HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP.
- **Base:** DIEA (Diisopropylethylamine).[2]

- Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and boosting kinetics.

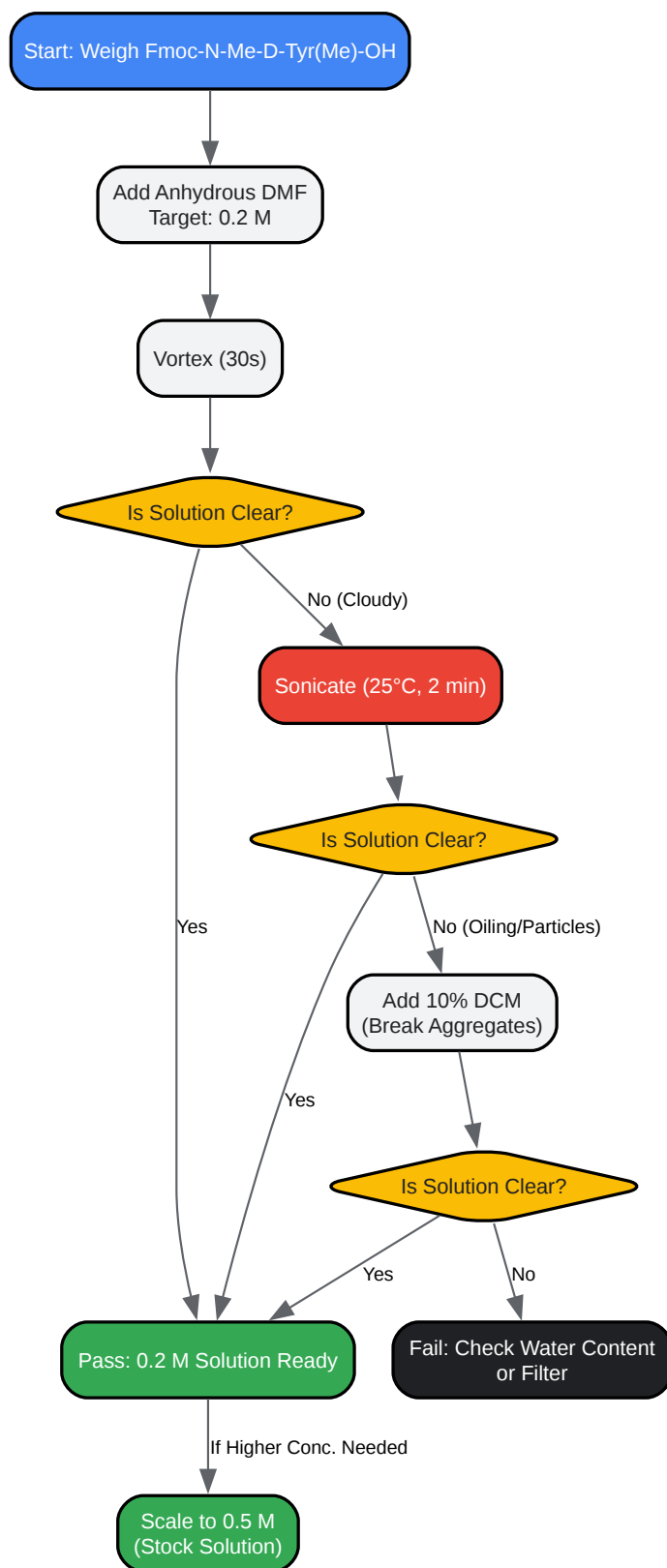
Workflow:

- Resin Swelling: Swell resin in DMF/DCM (1:1) for 30 mins.
- Activation (In Vial):
  - Dissolve Fmoc-N-Me-D-Tyr(Me)-OH (3.0 eq) in DMF.
  - Add HATU (2.9 eq) and HOAt (3.0 eq).
  - Add DIEA (6.0 eq) immediately before adding to resin.
  - Note: Pre-activation time should be < 2 minutes to avoid racemization.
- Coupling:
  - Add mixture to resin.[\[2\]](#)[\[3\]](#)
  - Reaction time: 2 to 4 hours (Standard AA is 45 mins).
  - Optional: Double couple (repeat step 2-3) if the sequence is valuable.
- Monitoring: Standard Kaiser test (Ninhydrin) does not work well for N-methylated amines (secondary amines). Use Chloranil Test or Bromophenol Blue to check for unreacted amines.

## Part 4: Visualization of Workflows

### Figure 1: Solubility Optimization Logic

This decision tree guides the researcher through the dissolution process, addressing common failure modes like aggregation or hydration.

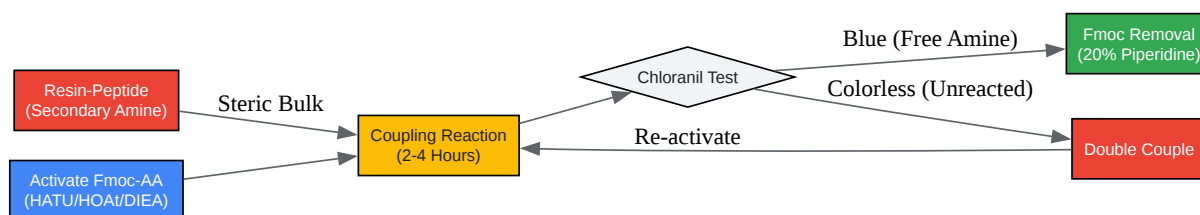


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Caption: Decision tree for preparing stable stock solutions, accounting for potential aggregation or solubility limits.

## Figure 2: Steric Coupling Strategy (SPPS)

The following diagram illustrates the modified coupling cycle required for N-methylated amino acids, highlighting the critical deviation from standard protocols.



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Caption: Modified SPPS cycle for N-methylated residues, emphasizing the need for extended times and specific monitoring tests.

## References

- Echo BioSystems. **Fmoc-N-methyl-O-methyl-D-tyrosine** Product Data. Retrieved from [\[Link\]](#)
- Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. *Journal of Peptide Science*.
- Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. *Chemical Reviews*.

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- [2. peptide.com \[peptide.com\]](#)
- [3. peptide.com \[peptide.com\]](#)
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